N-(3-methoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Description
N-(3-methoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C18H21N5O2S and its molecular weight is 371.46. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Compounds structurally related to the one have been investigated for their potential as anticancer agents. For instance, derivatives of 1,2,4-triazole and 1,3,4-oxadiazole have shown significant antiproliferative activities against human cancer cell lines. Modifications of these compounds, such as replacing certain functional groups, have resulted in compounds with potent antiproliferative activity and reduced toxicity, indicating their potential as effective anticancer agents with lower side effects (Xiao-meng Wang et al., 2015).
Antimicrobial Activity
Several studies have synthesized and evaluated derivatives of triazole compounds for their antimicrobial properties. For example, new series of N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines have shown antimicrobial activities, highlighting the potential of structurally similar compounds for treating infections (G. Kumar et al., 2019).
Enzyme Inhibition
Research has also focused on the enzyme inhibitory activities of triazole derivatives, exploring their potential as therapeutic agents. For instance, compounds synthesized from 4-methoxybenzenesulfonyl chloride and other substrates were evaluated for their inhibition potential against enzymes like carbonic anhydrase and cholinesterase, showing promising results (N. Virk et al., 2018).
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c1-3-7-16-20-21-18(23(16)22-10-4-5-11-22)26-13-17(24)19-14-8-6-9-15(12-14)25-2/h4-6,8-12H,3,7,13H2,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYSROJISXZHQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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